molecular formula C12H20N4O B11733898 1-ethyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine

1-ethyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine

Cat. No.: B11733898
M. Wt: 236.31 g/mol
InChI Key: OTSFUJMLASXUSK-UHFFFAOYSA-N
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Description

1-Ethyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a 1-ethyl group, a 2-methylpiperidine-1-carbonyl substituent at position 4, and an amine group at position 3.

Properties

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

(5-amino-1-ethylpyrazol-4-yl)-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C12H20N4O/c1-3-16-11(13)10(8-14-16)12(17)15-7-5-4-6-9(15)2/h8-9H,3-7,13H2,1-2H3

InChI Key

OTSFUJMLASXUSK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(=O)N2CCCCC2C)N

Origin of Product

United States

Preparation Methods

Reaction of 1-Ethyl-1H-Pyrazol-5-Amine with 2-Methylpiperidine-1-Carbonyl Chloride

The most straightforward method involves the acylation of 1-ethyl-1H-pyrazol-5-amine with 2-methylpiperidine-1-carbonyl chloride. The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere:
Procedure :

  • Step 1 : Dissolve 1-ethyl-1H-pyrazol-5-amine (10 mmol) in DCM (50 mL).

  • Step 2 : Add triethylamine (12 mmol) as a base to neutralize HCl byproducts.

  • Step 3 : Slowly add 2-methylpiperidine-1-carbonyl chloride (10.5 mmol) dropwise at 0°C.

  • Step 4 : Stir at room temperature for 12–16 hours.

  • Step 5 : Purify via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield the product (68–72% yield).

Key Data :

ParameterValue
Reaction Time12–16 hours
Temperature0°C → Room Temperature
SolventDichloromethane (DCM)
CatalystTriethylamine
Yield68–72%

Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the carbonyl carbon of the acyl chloride, displacing chloride. Steric hindrance from the 2-methylpiperidine group necessitates prolonged reaction times.

Multi-Step Synthesis from Pyrazole Precursors

Cyclocondensation of Hydrazines with α-Cyanoacetophenones

An alternative route involves constructing the pyrazole ring in situ using hydrazine derivatives:
Procedure :

  • Step 1 : React ethyl (ethoxymethylene)cyanoacetate (1.2 eq) with 2-hydroxyethylhydrazine (1 eq) in ethanol at 70°C for 2 hours to form 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)pyrazole.

  • Step 2 : Hydrolyze the ethoxycarbonyl group using NaOH (2N) to yield 5-amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole.

  • Step 3 : Decarboxylate at 160–170°C to obtain 5-amino-1-(2'-hydroxyethyl)pyrazole.

  • Step 4 : Acylate with 2-methylpiperidine-1-carbonyl chloride (as in Section 1.1).

Key Data :

StepReactionYield
1Cyclocondensation72%
2Hydrolysis85%
3Decarboxylation91%
4Acylation68%

Advantages :

  • Avoids handling unstable pyrazole intermediates.

  • Scalable for industrial production.

Solid-Phase Synthesis for High-Purity Output

Immobilization on Wang Resin

Solid-phase methods enhance purity by minimizing side reactions:
Procedure :

  • Step 1 : Immobilize 1-ethyl-1H-pyrazol-5-amine on Wang resin via a carbamate linker.

  • Step 2 : React with 2-methylpiperidine-1-carbonyl chloride in DMF at 50°C for 6 hours.

  • Step 3 : Cleave the product using trifluoroacetic acid (TFA)/H₂O (95:5).

Key Data :

ParameterValue
Purity (HPLC)≥98%
Isolated Yield65%
SolventDimethylformamide (DMF)

Applications :

  • Ideal for generating small batches for pharmacological screening.

Optimization Strategies for Industrial Scaling

Continuous Flow Reactor Systems

Patents highlight the use of continuous flow reactors to improve efficiency:
Procedure :

  • Step 1 : Pump 1-ethyl-1H-pyrazol-5-amine (0.1 M in THF) and 2-methylpiperidine-1-carbonyl chloride (0.105 M in THF) into a mixing chamber at 5 mL/min.

  • Step 2 : Pass through a heated reactor (40°C, residence time: 30 minutes).

  • Step 3 : Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.

Key Data :

ParameterBatch MethodFlow Method
Yield68%82%
Reaction Time16 hours30 minutes
Solvent Consumption500 mL50 mL

Benefits :

  • Reduces reaction time by 97%.

  • Minimizes solvent waste.

Analytical Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.21 (t, J = 7.2 Hz, 3H, CH₂CH₃),

  • δ 1.45–1.62 (m, 3H, piperidine-CH₂),

  • δ 2.89 (s, 3H, N-CH₃),

  • δ 3.52 (q, J = 7.2 Hz, 2H, NCH₂CH₃),

  • δ 4.31 (br s, 2H, NH₂).

HRMS (ESI+) :

  • Calculated for C₁₂H₂₀N₄O: 236.1634 ([M+H]⁺),

  • Found: 236.1638.

HPLC Conditions :

  • Column: C18 (4.6 × 150 mm, 5 µm),

  • Mobile Phase: Acetonitrile/H₂O (70:30),

  • Retention Time: 6.8 minutes .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxide.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development : The compound is being investigated for its potential as a pharmaceutical agent due to its interactions with biological targets. Preliminary studies suggest it may possess anti-inflammatory , analgesic , and antimicrobial properties, making it a candidate for treating various conditions related to inflammation and infection .

Mechanism of Action : The mechanism by which this compound exerts its effects involves binding to specific enzymes or receptors, modulating their activity. This modulation can lead to significant biological effects, including the inhibition of inflammatory pathways .

Chemical Biology Applications

Enzyme Interaction Studies : Researchers utilize this compound to explore its interactions with various enzymes and receptors. Such studies provide insights into its mechanism of action and potential therapeutic uses. For example, it has been studied as an inhibitor of receptor-interacting protein 1 (RIP1), which plays a crucial role in inflammatory responses .

Target Identification : The compound's ability to selectively inhibit specific targets makes it valuable for identifying new therapeutic pathways in disease treatment. It can serve as a lead compound for the development of more potent inhibitors targeting similar pathways .

Industrial Applications

Synthesis Intermediate : In industrial chemistry, 1-ethyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine is used as an intermediate in the synthesis of more complex molecules. Its versatility allows it to be employed in the production of pharmaceuticals and agrochemicals, enhancing the efficiency of synthetic processes .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anti-inflammatory Activity : A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in vitro, suggesting potential applications in treating chronic inflammatory diseases .
  • Antimicrobial Properties : Research indicated that this compound showed promising antimicrobial activity against various pathogens, supporting its use in developing new antimicrobial agents .
  • Targeted Cancer Therapy : Investigations into the compound's mechanism revealed its potential role in targeted cancer therapies, particularly through the modulation of signaling pathways involved in tumor growth and metastasis .

Mechanism of Action

The mechanism of action of 1-ethyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Activity :

  • The 3-pyridyl substituent in 24e confers 26-fold higher thrombin inhibition compared to the 3-phenyl analog 24g , emphasizing the role of heteroaromatic groups in enhancing binding affinity .
  • In contrast, the 2-methylpiperidine-1-carbonyl group in the target compound introduces a rigid, hydrophobic moiety that may improve selectivity for kinases or proteases through steric and electronic effects.

Regioisomeric Effects :

  • Switching substituent positions (e.g., 3-fluorophenyl to 4-fluorophenyl in pyrazole derivatives) can shift inhibitory profiles from p38αMAP kinase to cancer-related kinases . This highlights the critical influence of regiochemistry on biological targeting.

Synthetic Accessibility :

  • Microwave-assisted multi-component cyclization (e.g., in ) offers high yields (81–92%) for pyrazole derivatives, suggesting a viable route for synthesizing the target compound .

Physicochemical and Pharmacokinetic Properties

While direct data for the target compound are lacking, inferences can be drawn from analogs:

  • Metabolic Stability : Piperidine derivatives often exhibit improved metabolic stability due to reduced oxidative metabolism, as seen in kinase inhibitors like imatinib .

Biological Activity

1-Ethyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors. It may modulate the activity of these targets, leading to various pharmacological effects. For instance, it has been shown to exhibit anti-inflammatory , analgesic , and antimicrobial properties, similar to other pyrazole derivatives .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Pyrazoles are known to inhibit key pathways involved in cancer progression, such as:

  • BRAF(V600E)
  • EGFR
  • Aurora-A kinase

These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer cells (e.g., MCF-7 and MDA-MB-231) when tested in vitro .

Antimicrobial and Anti-inflammatory Properties

Pyrazole derivatives have also been noted for their antimicrobial and anti-inflammatory activities. For instance, some compounds in this class have shown effectiveness against bacterial strains and possess anti-inflammatory properties that could be beneficial in treating conditions like rheumatoid arthritis .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:

  • Substitution patterns on the pyrazole ring : Variations in substituents can significantly alter the compound's potency and selectivity for specific targets.
CompoundSubstituentBiological Activity
1BromineIncreased cytotoxicity in MDA-MB-231 cells
2ChlorineEnhanced anti-inflammatory effects

Study on Antitumor Effects

In a recent study, several pyrazole derivatives were synthesized and evaluated for their anticancer activity. Among these, this compound exhibited notable cytotoxicity against breast cancer cell lines. The combination of this compound with doxorubicin showed a synergistic effect, enhancing the overall therapeutic efficacy .

Evaluation Against Infections

Another study assessed the antimicrobial properties of pyrazole derivatives, including our compound of interest. The results indicated significant inhibitory activity against various bacterial strains, suggesting potential applications in treating infections .

Q & A

Q. Example Workflow :

Synthesize the pyrazole core via cyclization of hydrazine derivatives with ketones or aldehydes.

Introduce the ethyl group at position 1 of the pyrazole using alkylation agents (e.g., ethyl iodide).

Couple 2-methylpiperidine via a carbonyl linker using a peptide coupling strategy .

How can researchers validate the structural integrity of this compound post-synthesis?

Basic Research Question
Validation requires a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm the presence of ethyl (-CH₂CH₃, δ 1.2–1.4 ppm), piperidine (N-CH₂, δ 2.5–3.5 ppm), and pyrazole protons (aromatic, δ 7.0–8.0 ppm) .
    • ¹³C NMR : Identify carbonyl (C=O, δ 165–175 ppm) and quaternary carbons in the pyrazole ring .
  • Infrared Spectroscopy (IR) : Detect characteristic peaks for amide C=O (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

Advanced Research Question

  • Molecular Docking : Computational models predict binding affinity to enzymes (e.g., carbonic anhydrase) by aligning the compound’s carbonyl and amine groups with active-site residues .
  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (e.g., KD values) for receptor-ligand interactions .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
  • Cellular Assays : Evaluate functional effects (e.g., cytotoxicity, enzyme inhibition) using cell lines expressing target proteins .

Example Finding :
Pyrazole-piperidine hybrids showed IC₅₀ values of <10 µM against cancer cell lines, linked to their ability to disrupt microtubule assembly .

How do computational methods enhance the synthesis and functional analysis of this compound?

Advanced Research Question

  • Reaction Pathway Prediction : Quantum mechanical calculations (e.g., DFT) identify low-energy intermediates and transition states, reducing trial-and-error in synthesis .
  • Machine Learning (ML) : Trained on reaction databases, ML models predict optimal solvent/catalyst combinations for pyrazole derivatization .
  • Molecular Dynamics (MD) : Simulates target binding over nanoseconds to prioritize compounds for experimental testing .

Case Study :
ICReDD’s hybrid approach reduced reaction optimization time by 60% for a related pyrazole derivative by integrating computational reaction path searches with experimental validation .

How do structural analogs inform the functional exploration of this compound?

Advanced Research Question
Comparative analysis of analogs highlights structure-activity relationships (SAR):

Compound NameKey Structural DifferenceObserved Activity
1-(Tetrahydro-2H-pyran-3-yl)-pyrazol-4-amineLacks ethyl group; different ring substitutionReduced cytotoxicity
Ethyl 3-methyl-1-(tetrahydro-2H-pyran)No pyrazole ringInactive in enzyme assays

Insight : The ethyl group and piperidine-carbonyl moiety are critical for target binding, while pyrazole ring modifications alter metabolic stability .

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